molecular formula C14H13N3OS B12617434 Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- CAS No. 917909-03-6

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-

Cat. No.: B12617434
CAS No.: 917909-03-6
M. Wt: 271.34 g/mol
InChI Key: IHTMKYOLSXBEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is part of the thienopyrimidine family, which is known for its potential therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for thieno[2,3-d]pyrimidin-4-amine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of formic acid or triethyl orthoformate as cyclizing agents is common, and the reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Cancer Research Applications

Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their anticancer properties. The compound N-(2-ethoxyphenyl)-thieno[2,3-d]pyrimidin-4-amine has shown promising results in various studies:

  • Cytotoxicity Against Cancer Cell Lines : Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, a study reported that certain derivatives inhibited the proliferation of MCF-7 cells with IC50 values ranging from 19.4 to 40.0 µM compared to doxorubicin, a standard chemotherapy drug .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This interaction is crucial for developing targeted therapies against specific cancer types .

Antibacterial Applications

Thieno[2,3-d]pyrimidine derivatives have also been evaluated for their antibacterial properties:

  • Activity Against Resistant Strains : Several synthesized thieno[2,3-d]pyrimidinediones have demonstrated potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). One compound showed effective inhibition at concentrations as low as 2 mg/L while maintaining low toxicity towards mammalian cells .
  • Potential for New Antibiotics : The low cytotoxicity and high antibacterial efficacy highlight the potential of these compounds as scaffolds for developing new antibiotics to combat resistant bacterial strains .

Therapeutic Uses in Inflammatory Diseases

Research has indicated that thieno[2,3-d]pyrimidine derivatives may serve as effective treatments for inflammatory diseases:

  • Luteinizing Hormone-Releasing Hormone Antagonists : A notable application includes the development of non-peptide antagonists for the luteinizing hormone-releasing hormone receptor. Compounds derived from thieno[2,3-d]pyrimidines have shown high binding affinity and potent antagonistic activity, suggesting their use in treating hormone-dependent conditions .

Synthesis and Structure-Activity Relationship Studies

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves various modifications to enhance biological activity:

  • Synthetic Routes : Common methods include constructing the thiophene ring first or synthesizing directly from pyrimidine precursors. Recent studies have focused on optimizing these synthetic pathways to yield compounds with improved efficacy against target diseases .
  • Structure-Activity Relationships : Investigating how different substituents affect biological activity has led to the identification of key structural features necessary for enhancing potency and selectivity towards specific targets in cancer and bacterial infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the ethoxyphenyl group contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Biological Activity

Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Synthesis

Thieno[2,3-d]pyrimidine derivatives are characterized by their bicyclic structure that includes a thiophene ring fused with a pyrimidine ring. The specific compound N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been synthesized through various methods, including the Gewald reaction and other condensation techniques that allow for the introduction of different substituents on the core structure .

The primary biological activity of N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine is attributed to its role as a phosphodiesterase 4 (PDE4) inhibitor . By inhibiting PDE4, this compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with anti-inflammatory effects and modulation of pain perception .

Table 1: Biological Activities and Mechanisms

Biological Activity Mechanism Target
PDE4 InhibitionIncreases cAMP levelsInflammatory pathways
Anti-cancer ActivityInhibits VEGFR-2Cancer cell proliferation
Antibacterial ActivityDisrupts bacterial cell wall synthesisGram-positive and Gram-negative bacteria

Research Findings

Recent studies have highlighted various aspects of the biological activity of thieno[2,3-d]pyrimidine derivatives:

  • Anti-inflammatory and Analgesic Properties : Research indicates that compounds similar to N-(2-ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine exhibit significant anti-inflammatory effects in vitro. This is particularly relevant in conditions like arthritis where PDE4 inhibitors have shown promise in reducing inflammation .
  • Anticancer Activity : Thieno[2,3-d]pyrimidine derivatives have been studied for their potential to inhibit cancer cell growth. For instance, a recent study demonstrated that certain derivatives could effectively inhibit the VEGFR-2 receptor, leading to reduced proliferation of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Antibacterial Properties : Several thieno[2,3-d]pyrimidine compounds have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives showed potent effects against multi-drug resistant strains such as MRSA .

Table 2: Summary of Biological Activities

Study Activity Assessed Results
PDE4 InhibitionIncreased cAMP levels
VEGFR-2 InhibitionIC50 values indicating efficacy
Antibacterial ActivityPotent against MRSA

Case Study 1: Anti-inflammatory Effects

In vitro studies using human peripheral blood mononuclear cells demonstrated that thieno[2,3-d]pyrimidine derivatives could significantly reduce cytokine release associated with inflammation. The mechanism was linked to the inhibition of PDE4 activity, leading to enhanced cAMP signaling pathways.

Case Study 2: Anticancer Potential

A series of thieno[2,3-d]pyrimidines were tested for their cytotoxicity against various cancer cell lines. Compound 22 exhibited the highest potency with an IC50 value significantly lower than other tested compounds. This highlights the potential for developing targeted cancer therapies based on this scaffold .

Properties

CAS No.

917909-03-6

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(2-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3OS/c1-2-18-12-6-4-3-5-11(12)17-13-10-7-8-19-14(10)16-9-15-13/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

IHTMKYOLSXBEBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=C3C=CSC3=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.